Isostearyl alcohol
Description
Contextualization within Branched-Chain Fatty Alcohols
Isostearyl alcohol is a primary, saturated alcohol with a branched carbon chain structure. sasol.com Specifically, it is a C18 fatty alcohol, meaning it has an 18-carbon backbone. atamanchemicals.com Unlike its straight-chain isomer, stearyl alcohol, the branching in this compound's structure significantly influences its physical and chemical properties. ulprospector.com This branching disrupts the orderly packing of the molecules, resulting in a lower melting point and a liquid state at room temperature, in contrast to the waxy solid form of stearyl alcohol. ulprospector.com
The IUPAC name for a common isomer is 16-methylheptadecan-1-ol. chemicalbook.comgerli.com It belongs to the broader class of fatty alcohols, which are high-molecular-mass, straight or branched-chain primary alcohols derived from natural fats and oils or synthesized from petrochemical sources. wikipedia.org Fatty alcohols are characterized by a hydroxyl (-OH) group attached to a long alkyl chain. ulprospector.com The properties of fatty alcohols, such as their physical form, are highly dependent on the chain length, degree of unsaturation, and the presence of methyl branching. ulprospector.com
Table 1: Comparison of this compound with Other Fatty Alcohols
| Property | This compound | Stearyl Alcohol | Oleyl Alcohol |
|---|---|---|---|
| Chemical Formula | C18H38O | C18H38O | C18H36O |
| Structure | Branched, Saturated | Straight, Saturated | Straight, Unsaturated |
| Melting Point | < -60°C ulprospector.com | ~58°C ulprospector.com | ~-7.5°C ulprospector.com |
| Physical State at Room Temperature | Liquid paulaschoice-eu.com | Waxy Solid alphachem.biz | Liquid |
This table provides a comparative overview of the key properties of this compound and other common fatty alcohols.
Historical Perspectives in Chemical Synthesis and Application Evolution
The commercial availability of fatty alcohols dates back to the early 1900s, initially produced through the Bouveault–Blanc reduction of wax esters. wikipedia.org The 1930s saw the advent of catalytic hydrogenation, enabling the conversion of fatty acid esters to alcohols. wikipedia.org The development of this compound is closely tied to the production of isostearic acid. uu.nl Isostearic acid was first commercially produced by Emery Industries in 1948 through the thermal polymerization of unsaturated fatty acids, primarily from tall oil fatty acids. uu.nl
This compound is typically synthesized through the catalytic reduction or hydrogenation of isostearic acid. This process converts the carboxylic acid group of isostearic acid into a primary alcohol. Industrial production often utilizes high temperatures and pressures in the presence of catalysts like nickel or palladium. Another method involves the Guerbet reaction, which can produce branched-chain alcohols. sasol.com More sustainable production methods from vegetable oils like palm oil are also utilized. smolecule.com
The applications of this compound have evolved significantly. Initially valued for its emollient and moisturizing properties in cosmetics, its use has expanded into a wide array of industrial applications. paulaschoice-eu.comontosight.ai It serves as a solvent, dispersing agent, glossing agent, and pigment binder in various formulations. reanin.com In the personal care and cosmetics industry, it is a key ingredient in lotions, creams, sunscreens, hair conditioners, and makeup, where it enhances texture, spreadability, and stability. paulaschoice-eu.comreanin.comgfufa.com Its industrial applications include use in lubricants and coatings. reanin.com
Current Research Frontiers and Emerging Paradigms
Current research on this compound is focused on several key areas, including enhancing its performance in formulations, developing more sustainable production methods, and exploring new applications.
One area of active research is the development of bio-based production processes to improve sustainability. reanin.com For instance, in May 2022, the Korea Institute of Science and Technology announced a new, more environmentally friendly production method for this compound. coherentmarketinsights.com Companies are also launching certified organic lines of this compound to meet the growing demand for natural personal care products. coherentmarketinsights.com
Researchers are also exploring the blending of this compound with other fatty alcohols to create new materials with enhanced properties. coherentmarketinsights.com This strategy aims to overcome the limitations of single-component fatty alcohols and develop multifunctional ingredients for personal care products. giiresearch.com
Furthermore, advancements in understanding the interactions of this compound with skin lipids are opening new possibilities for its use in advanced skincare formulations. smolecule.com Its ability to form a film on the skin's surface that enhances moisture retention is a key area of interest. smolecule.com The unique branched structure's influence on its efficacy in formulations continues to be a subject of study. smolecule.com
The development of novel esters derived from this compound is another active research area. For example, isostearyl isostearate, synthesized from this compound and isostearic acid, is a widely used emollient with a light, non-greasy feel. specialchem.comgoogle.com Research continues to explore new esterification reactions to create novel compounds with tailored properties for specific applications. google.com
Table 2: Key Research and Development Trends for this compound
| Trend | Description | Recent Developments |
|---|---|---|
| Sustainable Production | Focus on bio-based and environmentally friendly synthesis methods. | New production method announced by the Korea Institute of Science and Technology (May 2022). coherentmarketinsights.com Launch of certified organic this compound by Jarchem Industries Inc. (Sept 2022). coherentmarketinsights.com |
| Enhanced Formulations | Blending with other fatty alcohols to create multifunctional ingredients. | Croda International Plc. launched a new range for personal care with improved skin feel and durability (June 2022). coherentmarketinsights.com |
| New Applications | Exploration of novel uses beyond traditional cosmetic and industrial roles. | Research into its role as a potential anti-aging agent. gfufa.compersistencemarketresearch.com |
This table summarizes the current research and development trends in the field of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16-methylheptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
| Record name | 16-Methyl-1-heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isooctadecanol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
| Record name | Isostearyl Alcohol EX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isostearyl alcohol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
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| Record name | 16-Methylheptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptadecanol, 16-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 16-Methyl-1-heptadecanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 16-methylheptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-METHYLHEPTADECANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |
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Synthetic Methodologies and Process Engineering for Isostearyl Alcohol
Catalytic Hydrogenation Pathways from Fatty Acid Derivatives
The most conventional route to isostearyl alcohol is the catalytic hydrogenation of isostearic acid or its esters. This process involves the chemical reduction of a carboxyl group (-COOH) or an ester group to a primary alcohol (-CH2OH). taylorandfrancis.com
The industrial-scale synthesis of this compound via hydrogenation is heavily reliant on the optimization of the catalytic system and reaction conditions to maximize yield and purity. The process typically involves reacting a precursor, such as isopropyl isostearate or isostearic acid, with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst. prepchem.com
Commonly employed catalysts include copper-chromium, nickel, or palladium. prepchem.com The choice of catalyst, along with reaction parameters such as temperature, pressure, and reaction time, is critical for achieving efficient conversion. For instance, the hydrogenation of isopropyl isostearate has been successfully carried out using a copper-chromium catalyst. prepchem.com In one documented procedure, the reaction was conducted in an autoclave at a temperature of 275°C and a hydrogen pressure of 150 kg/cm ² for approximately 7 hours. prepchem.com Industrial processes for similar ester hydrogenations often operate at temperatures between 150°C and 200°C. vulcanchem.com The hydrogenation of fatty acids to fatty alcohols using copper-chromite catalysts is typically performed under stringent conditions, with temperatures ranging from 250–350°C and pressures from 10–30 MPa. mdpi.com
| Parameter | Value | Source |
| Feedstock | Isopropyl isostearate | prepchem.com |
| Catalyst | Copper-chromium | prepchem.com |
| Temperature | 275°C | prepchem.com |
| Pressure | 150 kg/cm ² | prepchem.com |
| Duration | ~7 hours | prepchem.com |
A summary of typical reaction parameters for the hydrogenation of an isostearate ester to this compound.
Following the reaction, the catalyst is removed by filtration, and the crude this compound is purified, commonly through vacuum distillation, to yield a colorless, transparent product. prepchem.com
Research into the catalytic hydrogenation of fatty acids and their derivatives is focused on improving catalyst activity and, crucially, selectivity towards the desired alcohol. The primary challenge is the selective reduction of the carboxylic acid or ester functional group while avoiding side reactions, such as the hydrogenation of any carbon-carbon double bonds present in the fatty acid chain or the complete reduction of the carboxyl group to an alkane. mdpi.comscielo.br
Noble metal catalysts, such as ruthenium (Ru) and platinum (Pt), have shown high activity for fatty acid hydrogenation. mdpi.com However, achieving high selectivity for the fatty alcohol remains a challenge. mdpi.com Bimetallic catalysts, such as Ru-Sn systems supported on materials like alumina (B75360) (Al2O3) or titania (TiO2), have been investigated to enhance selectivity. mdpi.comscielo.br For example, Ru-Sn/TiO2 has demonstrated improved activity and selectivity compared to Ru-Sn/Al2O3, which is attributed to favorable metal-support interactions. mdpi.com Still, these reactions often require high temperatures. mdpi.com
Copper-based catalysts are also extensively studied for their performance in selective hydrogenation. mdpi.com In industrial hydrogenation, nickel-based catalysts have been common, but their use can lead to the formation of undesirable nickel soaps, prompting research into alternatives like palladium-based catalysts to create a cleaner process. nwo.nl The control over chemoselectivity is a complex interplay of catalyst composition, particle size, support type, and reaction conditions. aip.org
| Catalyst System | Support | Key Findings | Source |
| Ru-Sn | Al2O3, TiO2 | Bimetallic system shows higher selectivity to alcohols than monometallic Ru. TiO2 support enhances activity and selectivity. | mdpi.com |
| Pt-Re | TiO2 | Effective for hydrogenation at lower temperatures (130°C), but with moderate conversion and selectivity. | mdpi.comaip.org |
| Copper-based | SiO2 | Good performance in hydrogenating vegetable oils; activity and selectivity are linked to copper dispersion and support porosity. | mdpi.com |
| Palladium-based | Zeolite | Investigated as a replacement for Ni-based catalysts to avoid the formation of nickel soap impurities. | nwo.nl |
| Ru-containing polymer | Hypercrosslinked polystyrene | High yield of stearyl alcohol (86.5%) at high stearic acid conversion (90%). | aip.org |
A summary of research findings on various catalyst systems for fatty acid hydrogenation.
Optimizing Catalytic Systems and Reaction Parameters
Biosynthetic Routes and Renewable Feedstock Utilization
In response to a growing demand for sustainable chemical production, significant research has been directed towards producing this compound from renewable resources.
This compound can be produced from renewable feedstocks such as vegetable oils and animal fats. smolecule.comspecialchem.comchempri.com The typical pathway involves the conversion of these natural triglycerides into their constituent fatty acids. taylorandfrancis.comchempri.com Specifically, oleic acid, a monounsaturated fatty acid abundant in many vegetable oils like palm oil and tallow, serves as a common precursor. atamanchemicals.comuu.nl
The process to convert oleic acid into isostearic acid involves a skeletal isomerization reaction, often catalyzed by natural minerals or clays, which introduces branching into the straight fatty acid chain. atamanchemicals.comresearchgate.net This reaction is a critical step, as it creates the characteristic "iso" structure. Following the isomerization to form a mixture of branched-chain unsaturated fatty acids, the product is hydrogenated to saturate the carbon-carbon double bonds, yielding stable, liquid isostearic acid. atamanchemicals.comresearchgate.net This isostearic acid is then subjected to a final hydrogenation step to reduce the carboxylic acid group to the primary alcohol, forming this compound.
A multi-step method starting from vegetable oil acid byproducts involves esterification, catalytic hydrogenation to reduce the iodine value, saponification, and finally acidification to obtain a mixture of fatty acids, which is then purified to isolate isostearic acid. google.comgoogle.com
An emerging and innovative approach for producing long-chain alcohols involves the chemical upcycling of plastic waste. Polyethylene (B3416737) (PE), a major component of plastic waste, can be converted via pyrolysis into an oily substance rich in alkenes and alkanes. digitellinc.com This pyrolysis oil presents a valuable feedstock for chemical synthesis.
Research has demonstrated a one-pot hydroboration-isomerization process to convert the mixture of terminal and internal alkenes within the PE pyrolysis oil into primary alcohols. digitellinc.com This method achieves high conversion rates of 95-98%. digitellinc.com The process first uses hydroboration to form tri-alkylboranes, followed by a high-temperature step that causes the internal carbon-boron bonds to isomerize to a terminal position. A final oxidation step converts these terminal boranes into primary alcohols. digitellinc.com This valorization of waste PE provides a novel and efficient pathway to produce long-chain primary alcohols, contributing to a circular economy by transforming low-value plastic waste into high-value chemical products. digitellinc.comresearchgate.net
Derivation from Vegetable Oils and Other Biomass
Novel Synthetic Strategies for Long-Chain Alcohol Production
Beyond traditional hydrogenation, several novel strategies are being explored for the synthesis of long-chain and branched-chain alcohols like this compound.
One such method is the Guerbet reaction, which involves the base-catalyzed self-condensation of primary alcohols at high temperatures to produce branched primary alcohols of a higher molecular weight. ugent.be For instance, two molecules of a C9 alcohol could theoretically be dimerized to form a C18 branched alcohol. This reaction can be used to synthesize a variety of Guerbet alcohols, including this compound, from different starting alcohols. ugent.be Recent studies have focused on using heterogeneous catalysts, such as Ni/Cu hydrotalcite-derived mixed oxides, which have shown high selectivity and stability in these reactions. ugent.be
Another frontier in alcohol production is the use of engineered microorganisms. d-nb.info Through metabolic engineering, microbes like Escherichia coli and Saccharomyces cerevisiae can be modified to produce long-chain fatty alcohols from simple renewable sugars like glucose. d-nb.infofrontiersin.org This involves constructing artificial biosynthetic pathways within the cell. pnas.org For example, by dividing the pathway into modules for α-keto acid synthesis, acyl-ACP generation, and alcohol formation, researchers can systematically optimize the production of branched-chain fatty alcohols. d-nb.info While these biosynthetic routes are a promising alternative to chemical synthesis, which often requires harsh reaction conditions, achieving commercially viable production yields remains a significant challenge. d-nb.infofrontiersin.org
Tandem Catalytic Reaction Systems (e.g., Methanol and Olefins)
By-product Derived Synthesis and Purification Strategies
A major industrial route to this compound relies on upcycling by-products from the production of dimer acids, embodying a circular economy approach.
Dimer acid is a C36 dicarboxylic acid produced by the dimerization of unsaturated C18 fatty acids, such as oleic acid and linoleic acid, typically using a montmorillonite (B579905) clay catalyst at high temperatures. google.commdpi.commdpi.com During this process, not all the initial fatty acids dimerize. A significant by-product is a stream of monomeric acids. google.com
This monomer acid fraction is not simply unreacted starting material. The catalytic process also causes isomerization, creating a complex mixture of branched-chain saturated fatty acids. mdpi.comgoogle.com This mixture is separated from the dimer and trimer acids via distillation and is commercially known as isostearic acid . mdpi.commdpi.comuu.nl this compound is subsequently produced through the catalytic hydrogenation of the carboxyl group of this recovered isostearic acid. google.comuu.nl This process converts the by-product acid into a valuable branched-chain alcohol.
Table 2: Properties of this compound from Dimer Acid By-product
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| Hydroxyl Value (mg KOH/g) | 200 - 215 | Indicates the concentration of hydroxyl groups, a measure of purity and molecular weight. | google.com |
| Viscosity (at 25°C) | 30 - 70 mPa·s | Reflects the product's flow characteristics, influenced by its specific isomeric composition. | google.com |
The purification of both the isostearic acid intermediate and the final this compound product is critical to achieving the high purity required for many applications. Advanced distillation techniques are essential for separating these high-molecular-weight, heat-sensitive materials. google.com
The initial separation of the monomer acid (isostearic acid) from the polymerized fatty acids (dimer and trimer acids) is achieved through distillation. mdpi.commdpi.com Following the synthesis of this compound, further purification is required to remove unreacted starting materials, catalysts, and other impurities.
Commonly employed advanced distillation methods include:
Vacuum Distillation : As previously mentioned, this reduces the boiling point to prevent decomposition.
Molecular Distillation (or Short-Path Distillation ): This technique is performed under a high vacuum and involves a very short distance between the evaporator and the condenser. google.comresearchgate.net It is ideal for separating high molecular weight compounds with low volatility and poor thermal stability, as it minimizes the time the substance spends at elevated temperatures. google.com
Continuous Distillation (or Column Still Distillation ): For large-scale industrial production, continuous distillation in fractionating columns offers a highly efficient method for separating components with different boiling points, enabling the production of highly purified alcohol. specificengineering.com
Table 3: Advanced Distillation Techniques for this compound Purification
| Technique | Principle | Application Benefit | Reference |
|---|---|---|---|
| Vacuum Distillation | Lowers the boiling point of the substance by reducing pressure. | Prevents thermal degradation and saves energy. | |
| Molecular / Short-Path Distillation | High vacuum and short travel path for distillate. | Ideal for purifying high molecular weight, thermally sensitive compounds with minimal decomposition. | google.com, researchgate.net |
| Continuous Distillation | Continuous feed into a fractionating column for ongoing separation. | Highly efficient for large-scale industrial purification to achieve high purity. | specificengineering.com |
Supramolecular Architectures and Soft Matter Engineering with Isostearyl Alcohol
Organogel Formation and Network Structure Elucidation
The creation of organogels in isostearyl alcohol is a process rooted in the principles of molecular self-assembly and controlled crystallization. The resulting fibrillar networks form the structural basis of the gel, entrapping the this compound solvent through forces like capillarity and surface tension. acs.org
The formation of an organogel begins when molecules of a gelator, initially dissolved in this compound at an elevated temperature, start to self-assemble upon cooling. This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which promote preferential one-dimensional (1D) growth into structures like fibers, rods, or ribbons. scielo.br These primary 1D objects then interact and entangle to form a three-dimensional (3D) self-assembled fibrillar network (SAFiN) that spans the entire volume, immobilizing the solvent. scielo.br
A notable example involves the gelator N-lauroyl-L-glutamic acid di-n-butylamide (GP-1). acs.orgnih.gov In this compound, GP-1 molecules self-organize into nanofibrous networks. researchgate.net Another class of gelators includes derivatives of naturally occurring fatty acids, such as (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides (HS-n-OH). scielo.brscielo.br For instance, (R)-12-hydroxyl-N-(2-hydroxylethyl)octadecanamide (HS-2-OH) is an effective gelator for this compound, forming non-parallel, twisted fibrous bundles on the nanometer scale. scielo.brscielo.br The self-assembly is facilitated by intermolecular hydrogen bonding between hydroxyl groups and between amide functionalities. scielo.br
The development of a robust 3D network from initial 1D fibers often relies on a mechanism known as crystallographic mismatch branching (CMB). acs.orgaip.org This process deviates from perfect crystal growth. In CMB, new layers of gelator molecules depositing on the tips of growing fibers have a slight structural mismatch with the underlying crystal lattice. acs.orgaip.org This mismatch induces stress and promotes branching, where new fibers grow from the faces or tips of existing ones. This mechanism is crucial for creating the interconnected, fractal-like network structure necessary for gelation. researchgate.netkanglab.net
In the absence of branching, only elongated, un-connected fibrils would form. aip.org The CMB mechanism, however, ensures the formation of a permanent and strong 3D network. acs.org The degree of branching and the resulting network architecture, including the thickness of fibers and the mesh size of the network, can be controlled. researchgate.netaip.org For example, in gels of GP-1 in this compound, enhancing the structural mismatch leads to more frequent branching and a more densely interconnected fiber network. aip.orgkanglab.net
Supersaturation is a critical parameter that can be manipulated to engineer the architecture and properties of this compound-based organogels. acs.org Supersaturation is typically controlled by adjusting the gelation temperature relative to the gelator's solubility. acs.orgacs.org A lower gelation temperature corresponds to a higher degree of supersaturation. acs.org
Studies on the GP-1/isostearyl alcohol system demonstrate that increasing supersaturation (by lowering the gelation temperature) leads to the formation of thinner and more uniformly branched fibers. acs.orgresearchgate.net This results in a finer and more intricate network structure. acs.org Consequently, the macroscopic properties of the gel, such as its mechanical strength, are directly impacted. acs.orgnih.gov By precisely controlling the level of supersaturation, it is possible to tune the correlation length (which defines the network's mesh size) and, therefore, engineer the rheological properties of the final gel material. acs.orgnih.gov
| Gelation Temperature (°C) | Relative Supersaturation | Gelation Time (t_g) | Maximum Storage Modulus (G'_max) | Network Structure |
| 20 | High | Shorter | Higher | Densely branched, thinner fibers. acs.orgresearchgate.net |
| 35 | Medium | Longer | Lower | - |
| 40 | Low | Drastically Increased | - | Less branched network. acs.orgacs.org |
This is an interactive data table based on findings reported for N-lauroyl-L-glutamic acid di-n-butylamide (GP-1) in this compound. acs.orgacs.org
Crystallographic Mismatch Branching and Fiber Network Architecture
Rheological Characterization of this compound-Based Gels
Rheology provides insight into the mechanical and flow properties of materials. For this compound-based gels, rheological studies are essential for quantifying their viscoelastic nature, strength, and stability under shear.
The viscoelastic properties of this compound gels are characterized by the storage modulus (G'), which measures the elastic (solid-like) component, and the loss modulus (G''), which measures the viscous (liquid-like) component. acs.org In a typical gel, G' is significantly higher than G'', indicating a predominantly elastic, solid-like behavior. acs.orgnih.gov
For a gel of GP-1 in this compound, G'' is only about one-tenth of G' at low strains, which is characteristic of a good elastic gel. acs.org The gel exhibits a linear viscoelastic region (LVER) where both moduli are independent of the applied strain. Beyond a critical strain (γc), the network structure begins to break down, leading to a sharp decrease in both G' and G''. acs.orgnih.gov The value of G' at its plateau (G'max) is a measure of the gel's stiffness and is directly influenced by the network architecture; a more branched and fibrous network, often formed at higher supersaturation, results in a higher G'max. acs.org
| Parameter | Description | Typical Value/Behavior in this compound Gels |
| Storage Modulus (G') | Measure of stored elastic energy; indicates stiffness. | Significantly greater than G''. acs.org Increases with gelator concentration and degree of network branching. acs.orgnih.gov |
| Loss Modulus (G'') | Measure of energy dissipated as heat; indicates viscosity. | Approximately 1/10 of G' in the linear viscoelastic region for GP-1 gels. acs.org |
| Complex Modulus (G)* | Overall resistance to deformation (viscoelasticity). | Increases and then plateaus as the gel network forms over time. kanglab.net |
| Critical Strain (γc) | The strain at which the LVER ends and the gel structure begins to break. | ~0.1% to 0.15% for various organogels. acs.orgnih.gov |
This is an interactive data table summarizing rheological findings from studies on organogels, including those with this compound. acs.orgkanglab.netnih.gov
Thixotropy is the property of certain gels to become fluid when subjected to shear stress (e.g., shaking or stirring) and to return to a gel state upon standing. scielo.brresearchgate.net This behavior signifies a reversible breakdown and reformation of the gel network. scielo.br
Gels formed with (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides (HS-n-OH) in this compound exhibit significant thixotropic properties. scielo.brscielo.br For example, a gel of 2 wt.% HS-2-OH in this compound is approximately 99% thixotropic, meaning it can almost completely recover its viscoelasticity after the cessation of destructive mechanical strain. scielo.br The recovery time for these gels can vary from within a second to longer periods, depending on the specific gelator structure. scielo.brscielo.br This reversibility is attributed to the reformation of the non-covalent bonds that hold the self-assembled fibrillar network together after they have been mechanically disrupted. researchgate.net
Modulus Analysis (Storage and Loss Moduli)
Engineering of Supramolecular Functional Materials
The engineering of functional materials from this compound-based supramolecular systems hinges on the ability to control and manipulate the nanostructure of the gelator's fiber network. aip.org The formation of these networks is often a nucleation-growth process, where gelator molecules first form primary nuclei and then grow into fibers. aip.org The creation of a stable, three-dimensional network requires branching, a phenomenon that can be influenced by external factors to engineer the material's final properties. aip.org
The nanostructure of organogels utilizing this compound as the solvent can be precisely engineered through the introduction of additives, such as nonionic surfactants. aip.org In a system where dibutyllauroylglutamic acid (GP-1) acts as the gelator in this compound (ISA), the resulting structure at certain conditions is primarily composed of entangled, elongated fibers, which are not robust enough to effectively entrap the liquid solvent. aip.org
The addition of a minuscule amount of a surfactant like polyoxyethylene sorbitan (B8754009) monooleate (Tween 80) can dramatically alter the network architecture. aip.org The surfactant molecules are believed to adsorb at the interface between the growing gelator fibers and the this compound solvent, promoting "crystallographic mismatch branching (CMB)." aip.org This enhanced branching leads to a more interconnected three-dimensional fiber network. aip.org The effect is significant even at very low surfactant concentrations, demonstrating a powerful method for tuning both the nanostructure and the macroscopic rheological properties of the gel. aip.org For instance, the viscoelasticity (complex modulus) of the gel can be finely tuned by varying the surfactant concentration. aip.org
Table 1: Effect of Surfactant Additive on GP-1/Isostearyl Alcohol Gel Nanostructure
| Property | Without Surfactant | With 0.00022 wt% Tween 80 |
|---|---|---|
| Fiber Structure | Mainly elongated, entangled fibers | Highly interconnected 3D network |
| Branching | Minimal | Significantly promoted |
| Network Strength | Not strong enough to entrap liquid effectively | Robust network capable of entrapping solvent |
Data sourced from research on GP-1/ISA organogels. aip.org
A key parameter in defining the architecture of a fiber network is the correlation length, which represents the distance between two branching points on a fiber and determines the mesh size of the network. acs.orgaip.org In organogels composed of N-lauroyl-l-glutamic acid di-n-butylamide in this compound, this correlation length can be precisely controlled by manipulating the supersaturation of the system during gel formation. acs.orgnih.gov
Supersaturation can be adjusted by controlling the gelation temperature. acs.org By initiating gelation at different temperatures, the thermodynamic driving force for nucleation and growth is altered. Higher supersaturation (achieved at lower gelation temperatures) leads to a denser fiber network with a shorter correlation length and smaller mesh size. acs.orgresearchgate.net Conversely, lower supersaturation results in a network with a larger mesh size. acs.org This control over the network's mesh size is critical because it directly influences the gel's macroscopic properties, such as hardness, elasticity, and its ability to control the diffusion of entrapped molecules. acs.org The relationship between the network structure and the material's rheological properties has been systematically studied. acs.org
Table 2: Influence of Gelation Temperature on GP-1/Isostearyl Alcohol Gel Nanostructure
| Gelation Temperature | Supersaturation Level | Resulting Fiber Network Characteristics |
|---|---|---|
| Low (e.g., 10°C) | High | Denser network, thinner fibers, shorter correlation length |
| High (e.g., 30°C) | Low | Less dense network, thicker fibers, longer correlation length |
Data derived from studies on the supersaturation-driven fabrication of biocompatible organogels. acs.org
Manipulation of Nanostructure through Additives (e.g., Surfactants)
Advanced Applications of this compound Supramolecular Systems
The ability to engineer the nanostructure of this compound-based gels opens the door to a range of advanced applications. aip.org The biocompatible nature of this compound makes these systems particularly promising for biomedical and pharmaceutical uses. acs.org
The precise control over the mesh size of the fiber network in this compound gels is of considerable significance for creating controlled release systems. acs.orgnih.govdeakin.edu.au The gel network acts as a matrix that entraps a therapeutic agent. The rate at which this agent is released into the surrounding environment is governed by its diffusion through the network's pores. nus.edu.sg
By finely tuning the correlation length and mesh size through methods like adjusting supersaturation, the release profile of a drug can be engineered. acs.orgresearchgate.net A denser network with a smaller mesh size will slow the diffusion and lead to a more sustained release, while a more open network facilitates faster release. researchgate.net This approach is a key step toward developing high-performance pharmaceutical products for applications like transdermal drug delivery. acs.orgresearchgate.net Fatty alcohols, in general, are recognized for their role as excipients in time-release drug delivery systems. consolidated-chemical.com
Supramolecular materials formed from gelators in solvents like this compound are considered to have important applications as scaffolds for tissue engineering. aip.orgdeakin.edu.au An ideal scaffold should provide a three-dimensional, porous, and biocompatible environment that mimics the extracellular matrix, supporting cell attachment, proliferation, and differentiation to promote tissue regeneration. nih.govmdpi.com
The engineered fiber networks in this compound gels, with their interconnected pores and tunable properties, can serve as such a framework. aip.org The biocompatibility of this compound itself is an important advantage for these applications. acs.org Formulations containing isostearyl alcohols have been noted in the context of materials to be used as tissue engineering scaffolds. google.com
The self-assembled fiber networks within this compound gels can also be used as templates for the fabrication of other nanostructures. aip.orgdeakin.edu.audatapdf.com In this approach, the organogel network is created first, and then other materials can be deposited onto or within this fibrous scaffold. Subsequently, the original organic gel template can be removed, for instance by using supercritical fluid extraction, leaving behind a nanostructure that is a replica of the gel network. aip.org This method provides a bottom-up route to creating complex, porous, nano-scale materials that would be difficult to produce through conventional lithography or other top-down fabrication techniques. aip.org
Derivatization and Functionalization of Isostearyl Alcohol
Esterification Reactions and Ester Derivative Synthesis
Esterification is a key reaction for isostearyl alcohol, involving its reaction with carboxylic acids to form esters and water. cosmeticsandtoiletries.com These esters are widely utilized in the cosmetic and personal care industries as emollients, lubricants, and skin-conditioning agents due to their favorable properties. specialchem.com The reaction can be catalyzed by acids or enzymes and is often driven to completion by removing water as it forms. cir-safety.org
Synthesis of Isostearyl Myristate and Related Esters
Isostearyl myristate is a prominent ester synthesized from this compound and myristic acid. The commercial synthesis is typically an acid-catalyzed esterification carried out under reflux conditions. vulcanchem.com Using a catalyst like p-toluenesulfonic acid, the reaction occurs at temperatures between 150–180°C and can achieve over 95% conversion within 6 to 8 hours. vulcanchem.com The continuous removal of water, often through azeotropic distillation, shifts the reaction equilibrium towards the formation of the ester. vulcanchem.com After synthesis, purification methods like molecular distillation are employed to remove unreacted starting materials and the catalyst, resulting in a high-purity product. vulcanchem.com
Other notable esters of this compound include:
The branched nature of the isostearyl group in these esters contributes to a non-greasy feel and prevents crystallization in formulations. vulcanchem.com
Reaction Kinetics and Optimization of Esterification Parameters
The rate of esterification is influenced by several factors, including temperature, molar ratio of reactants, and the presence of a catalyst. researchgate.netresearchgate.net Increasing the reaction temperature generally increases the reaction rate. researchgate.net For the synthesis of esters like isostearyl myristate, a molar ratio with a slight excess of the alcohol (e.g., 1:1.2 alcohol to acid) can be used to drive the reaction forward. Temperature control is crucial, typically in the range of 60–80°C for some processes, to prevent thermal degradation of the products.
The progress of the reaction can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the hydroxyl (-OH) peak and the appearance of the ester carbonyl (C=O) peak. Studies on similar long-chain esterifications have shown that the reaction often follows Michaelis-Menten kinetics, particularly in enzyme-catalyzed systems. dss.go.th The principal factor determining the esterification rate within a class of reactants is often the molecular weight of the alcohol; higher molecular weight alcohols tend to react slower. researchgate.net
Table 1: Typical Parameters for Isostearyl Myristate Synthesis
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Reactants | This compound, Myristic acid | |
| Catalyst | p-toluenesulfonic acid or Sulfuric acid | vulcanchem.com |
| Temperature | 150–180°C | vulcanchem.com |
| Reaction Time | 6–8 hours | vulcanchem.com |
| Conversion Rate | >95% | vulcanchem.com |
| Purification | Molecular distillation | vulcanchem.com |
Multibranched Aliphatic Ester Production
This compound is a key raw material in the production of multibranched aliphatic esters. google.com These esters are synthesized by reacting a multibranched aliphatic alcohol, such as this compound (a C18 branched alcohol), with a multibranched aliphatic carboxylic acid. google.com A notable example is the production of isostearyl isostearate. google.com
A patented method describes the production of these esters by reacting the alcohol and carboxylic acid at high temperatures (180 to 300°C) for 1 to 40 hours in the absence of a solvent or catalyst. google.com In this process, at least one of the reactants, being a C10-30 compound, can act as a reactive solvent, creating a uniform reaction system. google.com The molar ratio of carboxylic acid to alcohol can range from 0.8 to 2.5. google.com The resulting multibranched ester is then purified by distillation. google.com These multibranched esters are valued for their specific physical properties, such as low color, which is measured by the Hazen color number (APHA). google.com
Alkoxylation and Sulfation for Surfactant Development
This compound can be chemically modified through alkoxylation (specifically ethoxylation) and subsequent sulfation to produce surfactants. smolecule.comulprospector.com These derivatives possess both hydrophobic (the isostearyl chain) and hydrophilic (the ethoxy and sulfate (B86663) groups) moieties, making them effective surface-active agents. venus-goa.com
Ethoxylation Processes and Alcohol Ethoxylates
Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, in this case, this compound. atamankimya.com This reaction converts the alcohol into an alcohol ethoxylate, a type of nonionic surfactant. mruchem.comwikipedia.org The general reaction is:
R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH
The number of ethylene oxide units (n) added can be varied to create a range of ethoxylates with different properties, such as varying Hydrophilic-Lipophilic Balance (HLB) values. atamankimya.comthegoodscentscompany.com For example, Isosteareth-20 is produced by ethoxylating this compound and has a high HLB of approximately 14, making it suitable for solubilizing fragrances and essential oils in aqueous systems. thegoodscentscompany.com These alcohol ethoxylates are used as emulsifiers, dispersing agents, and solubilizers in various industrial and cosmetic products. thegoodscentscompany.comatamanchemicals.com
Table 2: Example of an this compound Ethoxylate
| Compound | Substrate | Ethylene Oxide Moles (n) | HLB (approx.) | Function | Source(s) |
|---|---|---|---|---|---|
| Isosteareth-20 | This compound | 20 | 14 | Nonionic surfactant, emulsifier, solubilizer | thegoodscentscompany.com |
Anionic Surfactant Formation via Sulfation
The ethoxylated derivatives of this compound, or the alcohol itself, can be further reacted through sulfation to create anionic surfactants. ulprospector.comsanyo-chemical-solutions.com Sulfation involves reacting the terminal hydroxyl group of the alcohol or alcohol ethoxylate with a sulfating agent, such as sulfuric acid, chlorosulfonic acid, or sulfur trioxide. sanyo-chemical-solutions.comgoogleapis.com
The resulting product is a sulfate ester, which is then neutralized with a base (like sodium hydroxide) to form a stable salt. sanyo-chemical-solutions.com These alkyl ether sulfates are a significant class of anionic surfactants used in cleaning products and personal care items like shampoos. ulprospector.comwikipedia.org The sulfation reaction must be carefully controlled, often at temperatures between 30 to 60°C, to prevent unwanted side reactions and ensure a high-quality product. googleapis.com The introduction of the sulfate group makes the molecule highly water-soluble and gives it the characteristic properties of an anionic surfactant. sanyo-chemical-solutions.com
This compound in Complex Chemical Formulations
This compound functions effectively as both a solubilizer and a dispersing agent, critical roles in the creation of homogenous and stable formulations. reanin.compaulaschoice-eu.com As a solubilizer, it facilitates the even mixing of ingredients, particularly in water-based formulas. paulaschoice-eu.com Its ability to dissolve other substances is crucial for incorporating active ingredients, fragrances, and pigments that might otherwise be insoluble. echemi.comreanin.com For instance, in antiperspirants and deodorants, this compound can act as a solubilizer for the active ingredients. echemi.com It is also employed in color cosmetics like lipsticks and foundations to dissolve and carry pigments, ensuring a uniform color distribution. echemi.comreanin.com
The branched nature of this compound enhances its compatibility with a wide range of materials, including silicone-based ingredients, with which it can form gels. echemi.com This makes it a suitable solubilizer in transparent deodorant stick formulations. echemi.com
Table 1: Applications of this compound as a Solubilizer and Dispersing Agent
| Application Area | Specific Function | Product Examples |
|---|---|---|
| Cosmetics | Pigment Solubilizer & Dispersant | Lipsticks, Foundations, Eye Shadow echemi.comreanin.comoleonhealthandbeauty.com |
| Personal Care | Active Ingredient Solubilizer | Antiperspirants, Deodorants echemi.com |
| Sunscreens | Pigment Dispersing Agent | Sunscreen Lotions and Creams reanin.com |
| Hair Care | Fragrance Solubilizer | Hair Creams echemi.com |
This compound plays a significant role in controlling the viscosity and ensuring the stability of chemical formulations. paulaschoice-eu.comincibeauty.com As a viscosity-controlling agent, it helps to adjust the thickness and flow of products, contributing to their desired texture and ease of application. paulaschoice-eu.compaulaschoice.nl Unlike some straight-chain fatty alcohols that are solids and primarily act as thickeners, the liquid nature of this compound allows for viscosity modification without excessive thickening, which is beneficial for creating lightweight creams and lotions. smolecule.com
Its function as a stabilizer is crucial for maintaining the integrity of formulations over time. paulaschoice-eu.com In emulsions, which are mixtures of oil and water, fatty alcohols like this compound help to prevent the separation of these two phases. atamanchemicals.comatamanchemicals.com They contribute to the stability of the emulsion, enhancing its shelf life and ensuring that the product remains consistent. specialchem.com The branched structure of this compound is thought to disrupt the crystalline structures that can form in emulsions, leading to improved stability. It is used in a variety of products, including creams, lotions, and hair conditioners, to enhance their stability. reanin.comspecialchem.com
Research has indicated that fatty alcohols contribute to the stability of emulsions by reducing surface tension and enhancing texture. In combination with other emulsifiers, they can create a packed monomolecular barrier at the oil-water interface, which acts as a mechanical barrier against droplet coalescence. atamanchemicals.com
Table 2: Viscosity and Stability Functions of this compound
| Property | Mechanism of Action | Formulation Benefit |
|---|---|---|
| Viscosity Control | Alters the thickness and flow of the product. paulaschoice-eu.com | Improves texture and spreadability. smolecule.compaulaschoice-eu.com |
| Emulsion Stabilization | Helps prevent the separation of oil and water phases. atamanchemicals.com | Enhances product shelf-life and consistency. specialchem.com |
| Structural Stabilization | The branched chain disrupts crystalline packing. | Contributes to long-term formulation integrity. |
The interfacial activity of this compound is fundamental to its role as an emulsifier and stabilizer in complex formulations. cymitquimica.com An emulsifier is a substance that helps to form and stabilize an emulsion by reducing the interfacial tension between the two immiscible liquids, such as oil and water. nih.gov Surfactants, including many fatty alcohols, possess an amphipathic structure with both hydrophilic (water-loving) and lipophilic (oil-loving) parts. nih.gov This structure allows them to position themselves at the oil-water interface, reducing the repulsion between the two phases and facilitating the formation of droplets. nih.gov
This compound, as a fatty alcohol, exhibits surfactant properties and contributes to the emulsification process. cymitquimica.comvirtualbeauty.co.nz While it can act as a weak emulsifier on its own, it is often used as a co-emulsifier in conjunction with other surfactants to enhance the stability of emulsions. atamanchemicals.com When adsorbed at the interface, emulsifiers form a protective film around the dispersed droplets, which can prevent them from coalescing through steric and electrostatic repulsion. nih.govmdpi.com
The branched structure of this compound influences its behavior at the interface, providing a bulky barrier that can effectively stabilize emulsions. smolecule.com This steric hindrance prevents the close approach of droplets, thereby reducing the likelihood of flocculation and coalescence. mdpi.com The ability of an emulsifier to rapidly adsorb at the interface during homogenization and to form a resilient interfacial film is crucial for creating a stable emulsion with a fine droplet size. nii.ac.jpnih.gov The use of this compound in formulations helps to create stable emulsions with a desirable texture and feel. virtualbeauty.co.nz
Table 3: Interfacial Properties and Emulsification Role of this compound
| Interfacial Phenomenon | Role of this compound | Mechanism |
|---|---|---|
| Reduction of Interfacial Tension | Facilitates the formation of emulsions. nih.gov | Positions at the oil-water interface due to its amphipathic nature. nih.gov |
| Formation of Interfacial Film | Stabilizes dispersed droplets. mdpi.com | Creates a protective barrier around droplets. atamanchemicals.com |
| Steric Hindrance | Prevents droplet coalescence and flocculation. mdpi.com | The branched structure provides a bulky barrier. smolecule.com |
| Co-emulsification | Enhances the stability of emulsions. atamanchemicals.com | Works synergistically with other emulsifiers to strengthen the interfacial film. atamanchemicals.com |
Advanced Analytical and Characterization Methodologies in Isostearyl Alcohol Research
Chromatographic and Spectroscopic Techniques for Structural Elucidation
The branched nature of isostearyl alcohol presents a unique challenge for structural analysis, necessitating the use of high-resolution chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. It is particularly effective for separating the various branched isomers and identifying impurities. The use of polar capillary columns, such as those coated with polyethylene (B3416737) glycol (e.g., DB-WAX), is essential for achieving the necessary resolution to separate the different isomers. Temperature programming, for instance, ramping from 150°C to 250°C at a rate of 5°C per minute, can optimize the separation of these isomers.
The mass spectrometer, often operating under electron ionization (EI), provides fragmentation patterns that are unique to each isomer, allowing for their identification. msu.edu Common fragmentation pathways for alcohols include alpha-cleavage (the breaking of the C-C bond adjacent to the hydroxyl group) and dehydration (the loss of a water molecule). fiveable.mepressbooks.pub For example, in the mass spectrum of 1-butanol, a peak at m/z = 56 corresponds to dehydration, while a peak at m/z = 31 is due to alpha-cleavage. pressbooks.pub Analysis of a commercial this compound sample by gas chromatography revealed it to be composed of approximately 75% C18 alcohol, with the remainder consisting of C14 and C16 alcohols. prepchem.com
GC-MS is also instrumental in impurity profiling, capable of quantifying trace amounts of aldehydes or ketones that may result from incomplete hydrogenation during synthesis. In the analysis of related compounds like isostearyl isostearate, GC-MS is used to confirm the ester structure and molecular weight.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Source |
| Column Type | Polar (e.g., DB-WAX) | |
| Temperature Program | 150°C to 250°C at 5°C/min | |
| Ionization Mode | Electron Ionization (EI) | |
| Typical Analytes | Branched isomers, aldehydes, ketones |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.
¹H NMR: In the ¹H NMR spectrum of an alcohol, the proton attached to the oxygen atom (O-H) typically shows a broad signal. pressbooks.pub For this compound, a broad triplet corresponding to the -CH₂-OH protons is observed around δ 3.50 ppm when using a CCl₄ solvent. prepchem.com The protons on the carbon atom bearing the hydroxyl group are deshielded and generally appear in the 3.4 to 4.5 δ range. pressbooks.pub
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the branching points in the carbon chain of this compound. The chemical shifts of the methylene (B1212753) groups near the branch points are typically found in the 20–30 ppm range. Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and absorb at a lower field, generally between 50 and 80 δ. pressbooks.pub
Table 2: Characteristic NMR Chemical Shifts for Alcohols
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Source |
| ¹H | -CH ₂-OH | 3.4 - 4.5 | pressbooks.pub |
| ¹H | -CH ₂-OH (this compound) | ~3.50 (in CCl₄) | prepchem.com |
| ¹³C | Methylene groups near branches | 20 - 30 | |
| ¹³C | C -OH | 50 - 80 | pressbooks.pub |
Another key absorption is the C-O stretching vibration, which for alcohols, appears as a strong band near 1050 cm⁻¹. pressbooks.pub An analysis of this compound showed this absorption at 1055 cm⁻¹. prepchem.com FTIR can also be used to monitor reactions, such as the esterification of this compound, by observing the disappearance of the O-H band around 3400 cm⁻¹ and the appearance of an ester carbonyl band near 1740 cm⁻¹. In studies of materials containing stearyl alcohol, FTIR has been used to highlight the asymmetric and symmetric stretching vibrations of the methylene groups at approximately 2918 cm⁻¹ and 2860 cm⁻¹, respectively. researchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| O-H | Stretching (Hydrogen-bonded) | 3300 - 3400 | pressbooks.pub |
| O-H | Stretching (this compound) | 3340 | prepchem.com |
| C-O | Stretching | ~1050 | pressbooks.pub |
| C-O | Stretching (this compound) | 1055 | prepchem.com |
| -CH₂- | Asymmetric & Symmetric Stretching | ~2918 & ~2860 | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a valuable technique for the purity assessment of this compound and related compounds. When coupled with a refractive index (RI) detector, HPLC can be used for the quantitative analysis of non-chromophoric compounds like fatty alcohols. While specific HPLC methods for this compound are not extensively detailed in the provided context, the technique is mentioned as being crucial for purity assessment of its esters, such as isostearyl myristate. For other cosmetic ingredients, isocratic HPLC methods have been developed for quantification in complex matrices like creams, gels, and ointments. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Microscopic and Calorimetric Analysis of Material Systems
To understand the role and behavior of this compound in complex systems like emulsions and oleogels, microscopic and calorimetric techniques are employed.
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the nanostructure of systems containing this compound, such as emulsions and other self-assembled structures. datapdf.commdpi.com This method involves rapidly freezing the sample to vitrify the water, preserving the native structure of the system, which can then be imaged at high resolution. nih.gov
In the study of oil-in-water emulsions stabilized by emulsifiers and consistency enhancers like stearyl alcohol, Cryo-TEM (in conjunction with Freeze Fracture TEM) has been used to reveal the complex architecture. mdpi.com These studies show oil droplets surrounded by multiple, irregularly spaced bilayer structures and vesicles in the aqueous phase. mdpi.com The technique allows for the direct observation of how this compound contributes to the formation and stability of these nanostructures. datapdf.com Cryo-TEM is essential for understanding the spatial organization of components in multi-protein complexes and other biological systems, a principle that extends to the analysis of cosmetic and pharmaceutical formulations. nih.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of materials as a function of temperature. filab.frtorontech.com In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured, providing insights into physical and chemical changes involving heat exchange. filab.frlinseis.com This method is instrumental in determining key thermal events such as melting points, crystallization temperatures, and glass transitions. filab.frtorontech.com
In the context of this compound and related long-chain fatty alcohols, DSC is employed to characterize their melting and crystallization behavior. The branched structure of this compound, in contrast to its linear isomer stearyl alcohol, results in a lower melting point and altered crystalline packing. While pure stearyl alcohol exhibits distinct melting and crystallization peaks, this compound, being a mixture of isomers, often shows broader transitions.
Research on binary mixtures containing fatty alcohols like stearyl alcohol demonstrates the utility of DSC in constructing phase diagrams and identifying eutectic compositions. For instance, a study on caprylic acid-stearyl alcohol mixtures identified a eutectic point and determined the onset melting/freezing temperatures and latent heat of fusion using DSC. mdpi.comresearchgate.net Such studies are vital for applications like phase change materials for thermal energy storage. mdpi.com The thermal behavior of fatty alcohols can be complex, with studies on cetyl and stearyl alcohol mixtures revealing multiple endothermic and exothermic transitions when interacting with other components like surfactants, which correspond to hydration, melting, and the formation of different lamellar phases. researchgate.net
Table 1: Illustrative DSC Data for Fatty Alcohol Systems
| Material/System | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Caprylic Acid-Stearyl Alcohol (90:10) | Melting | 11.4 | - | 154.4 |
| Caprylic Acid-Stearyl Alcohol (90:10) | Freezing | 11.8 | - | 150.5 |
| Cetyl/Stearyl Alcohol with CTAC | Endotherm | 16.9 | - | - |
| Cetyl/Stearyl Alcohol with CTAC | Endotherm | 58.8 | - | - |
| Cetyl/Stearyl Alcohol with CTAC | Exotherm (Crystallization) | - | 63.5 | - |
| Cetyl/Stearyl Alcohol with CTAC | Endotherm (Melting) | - | 70.7 | - |
Note: This table is a compilation of illustrative data from studies on fatty alcohol systems to demonstrate the type of information obtained from DSC analysis. The data for Caprylic Acid-Stearyl Alcohol is from a specific study mdpi.comresearchgate.net, while the Cetyl/Stearyl Alcohol data illustrates complex transitions observed in the presence of surfactants researchgate.net.
Polarized Light Microscopy for Anisotropic Structures
Polarized Light Microscopy (PLM) is a contrast-enhancing optical microscopy technique that utilizes polarized light to investigate the properties of anisotropic materials. azooptics.commicroscopyu.com Anisotropic materials, which have direction-dependent properties, interact with polarized light to reveal structural details that are not visible with unpolarized light. azooptics.commrclab.com This makes PLM an invaluable tool for characterizing the texture and identifying the phases of liquid crystalline materials and other ordered systems. bhu.ac.in
In the study of this compound, PLM is particularly useful for visualizing the self-assembled structures it can form, especially in the presence of other molecules. This compound can act as a solvent for gelators, leading to the formation of organogels with complex fibrillar networks. acs.org For example, when used with gelators like N-lauroyl-L-glutamic acid di-n-butylamide, this compound-based gels show spherulitic structures on the micrometer scale. scielo.brscielo.br
Furthermore, isostearyl glyceryl ether, a derivative of this compound, is known to form various liquid crystalline phases in aqueous systems, such as inverted hexagonal and cubic phases. google.com PLM can distinguish between isotropic phases (like cubic liquid crystals) and anisotropic phases (like hexagonal or lamellar liquid crystals) based on their birefringence, the property of having different refractive indices in different orientations. mrclab.comgoogle.com Anisotropic phases appear bright and often show characteristic textures under crossed polarizers, while isotropic phases appear dark. bhu.ac.in
Table 2: Application of Polarized Light Microscopy in Fatty Alcohol Systems
| System | Observation | Structural Interpretation |
| Stearyl alcohol/Stearic acid oleogels | Needle-like or platelet-like birefringent crystals | Formation of a crystalline network responsible for gel structure. researchgate.net |
| This compound with gelator (HS-2-OH) | Spherulites | Micrometer-scale self-assembled structures within the gel. scielo.brscielo.br |
| Isostearyl glyceryl ether/water system | Anisotropic textures | Formation of inverted hexagonal liquid crystal phase (H2). google.com |
| Stearyl alcohol oleogels with soy lecithin | Birefringent fat crystals | Visualization of the 2-D fat crystal growth and network. acs.org |
X-ray Diffraction Studies of Self-Assembled Systems
X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. It provides detailed information on crystal packing, phase identification, and the dimensions of ordered structures. bhu.ac.in For semi-crystalline and self-assembled systems involving this compound, XRD methods are essential for elucidating the arrangement of molecules at different length scales.
Single-Crystal X-ray Diffractometry
Single-Crystal X-ray Diffractometry (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and unit cell dimensions, by analyzing the diffraction pattern of a single crystal. uhu-ciqso.esbruker.com However, obtaining single crystals of sufficient size and quality for long-chain, flexible molecules like this compound or its self-assembled structures can be extremely challenging. wiley-vch.de Often, these systems form fibrous networks or microcrystalline powders rather than large, well-ordered single crystals. While SC-XRD remains the gold standard for structural determination, its application is limited in cases where suitable single crystals cannot be grown. uhu-ciqso.eswiley-vch.de
Small- and Wide-Angle X-ray Scattering (SAXS/WAXS)
To overcome the limitations of SC-XRD for semi-ordered or nanoscale systems, Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) are employed. csic.esresearchgate.net These techniques are powerful for characterizing materials with structural features on the order of nanometers to angstroms. csic.esrug.nl
Wide-Angle X-ray Scattering (WAXS) provides information about short-range order, such as the packing of alkyl chains within a crystalline or liquid crystalline structure. wiley-vch.derug.nl The resulting diffraction patterns can reveal the polymorphic form of the crystals (e.g., α, β, β' forms in fats and fatty alcohols).
Small-Angle X-ray Scattering (SAXS) probes larger length scales, providing information about the long-range order of self-assembled structures. wiley-vch.derug.nl This includes the repeating distances in lamellar phases, the size and shape of micelles or vesicles, and the mesh size of fibrillar networks in gels. researchgate.netcea.fr
In studies involving this compound and its derivatives, SAXS/WAXS is crucial. For example, in a gel formed by a gelator in this compound, powder XRD (a technique related to WAXS) showed a Bragg spacing consistent with a lamellar packing arrangement of the gelator molecules. scielo.brscielo.br In another study, a combination of SAXS and WAXS (SWAXS) was used to characterize the complex phase behavior of a system containing α-Isostearyl glyceryl ether. researchgate.net The analysis revealed the formation of a lamellar phase with a uniquely long repeating distance and an L3 (sponge) phase, both of which were correlated with the system's functional properties. researchgate.net
Table 3: Structural Data from X-ray Scattering of Fatty Alcohol Systems
| System | Technique | Key Finding | d-spacing (Å) | Interpretation |
| HS-2-OH gel in this compound | Powder XRD | Bragg spacing | 54.6 | Lamellar packing, consistent with twice the calculated molecular length of the gelator. scielo.br |
| α-Isostearyl glyceryl ether system (GET6BG60) | SWAXS | Lamellar phase repeat distance | ~720 (72 nm) | Formation of a unique lamellar liquid crystal phase with a very long repeating distance. researchgate.net |
| Stearic acid/Stearyl alcohol mixtures | XRD | Long spacing peaks | - | Indicates the presence of double-layer molecular packing structures. researchgate.net |
Computational Chemistry and Molecular Modeling of Isostearyl Alcohol Systems
Molecular Dynamics Simulations for Intermolecular Interactions
Elucidation of Molecular Mechanisms in Complex Formulations
Computer simulations can also shed light on the stability of ternary systems used in pharmaceutical creams, which often contain fatty alcohols. researchgate.net Atomistic models in these simulations help to understand that mixed alcohol systems exhibit greater stability than those with pure alcohols, a finding attributed to the length mismatch of the alkyl chains. researchgate.net
Structure-Property Relationships through Computational Approaches
The link between the molecular structure of isostearyl alcohol and its macroscopic properties, such as viscosity and texture, can be systematically investigated using computational approaches. These methods allow for the prediction of material properties from first principles, reducing the need for extensive experimental screening.
Predicting Rheological Behavior and Material Consistency
The rheological properties of formulations containing this compound are critical for their performance and consumer acceptance. Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. researchgate.netresearchgate.net By inputting the physicochemical properties of the formulation components, including the viscosity of this compound, CFD simulations can predict the flow behavior of the final product under different shear conditions. researchgate.netresearchgate.net
Mathematical models are often used to describe the rheological behavior of semi-solid formulations. itera.ac.id For non-Newtonian fluids, which change viscosity under stress, models like the Ostwald-de-Waele (power law), Bingham, Casson, and Herschel-Bulkley are employed. itera.ac.id Computational tools, often based on programming languages like Python, can be developed to fit experimental rheological data to these models, allowing for the accurate determination of parameters such as the flow index and consistency coefficient. itera.ac.id This approach provides a quantitative way to characterize the pseudoplastic (shear-thinning) or other non-Newtonian behaviors often desired in cosmetic and pharmaceutical creams. While direct predictive models starting from the molecular structure of this compound to bulk rheology are complex, a hybrid approach combining molecular modeling with macroscopic modeling is emerging. MD simulations can provide parameters for mesoscale models, which in turn can feed into continuum models like CFD.
The table below illustrates typical rheological models used in computational analysis of formulations.
| Rheological Model | Equation | Key Parameters | Typical Application |
| Newtonian | τ = ηγ̇ | η (Viscosity) | Simple fluids, low concentration solutions |
| Ostwald-de-Waele (Power Law) | τ = Kγ̇ⁿ | K (Consistency Index), n (Flow Behavior Index) | Gels, creams, polymer solutions |
| Bingham Plastic | τ = τ₀ + ηₚγ̇ | τ₀ (Yield Stress), ηₚ (Plastic Viscosity) | Suspensions, pastes |
| Herschel-Bulkley | τ = τ₀ + Kγ̇ⁿ | τ₀ (Yield Stress), K (Consistency Index), n (Flow Behavior Index) | Materials with yield stress and shear-thinning behavior |
| τ = Shear Stress, γ̇ = Shear Rate, η = Viscosity, K = Consistency Index, n = Flow Behavior Index, τ₀ = Yield Stress, ηₚ = Plastic Viscosity |
Understanding Self-Assembly and Network Formation at the Molecular Level
The ability of this compound to participate in and influence the formation of self-assembled networks is fundamental to its role in structuring formulations. Molecular modeling techniques can be used to visualize and analyze the aggregation of molecules and the formation of networks in gels and emulsions.
Studies on derivatives of long-chain fatty acids have shown that even small changes in the gelator's structure can significantly impact the molecular packing and the resulting macroscopic properties of the gel. researchgate.net A proposed packing arrangement for a gelator in this compound involves a 'head-to-tail' configuration, which can be modeled computationally to understand the forces driving this specific arrangement. researchgate.net
In the context of emulsions, the stability is often enhanced by the formation of a structured network at the oil-water interface. This network, which can be a lamellar gel phase, is composed of the fatty alcohol and surfactant molecules. researchgate.net Computer simulations can reveal how the branched structure of this compound affects the formation and properties of this interfacial layer. The flexibility of the longer hydrocarbon chains and the increased configurational entropy in mixed systems, which can be quantified through simulations, are thought to be key to enhanced stability. researchgate.net
In Silico Approaches for Formulation Design and Optimization
The use of computational methods in the early stages of product development, often termed in silico design, can significantly accelerate the formulation process and reduce costs. numberanalytics.compoltekkes-kaltim.ac.id By predicting the properties of a formulation before it is synthesized, researchers can screen a large number of potential compositions and identify the most promising candidates for experimental validation.
Machine learning models, a subset of artificial intelligence, are increasingly being used to predict the properties of formulations. numberanalytics.com For example, a random forest algorithm has been successfully used to predict the pseudo-ternary phase diagram of self-emulsifying drug delivery systems (SEDDS), achieving high accuracy. mdpi.com Such models can be trained on large datasets of existing formulations to learn the complex relationships between composition and performance. While specific machine learning models for this compound formulations are not widely published, the methodology is transferable.
Molecular dynamic simulations also play a role in rational formulation design by revealing the molecular interactions between different components. mdpi.com For instance, MD simulations can show how a cosurfactant works to stabilize a microemulsion or how a drug molecule partitions between the oil and water phases. mdpi.com In silico tools can also be used to predict skin permeability, which is crucial for the development of transdermal drug delivery systems and effective skincare products. For example, the interaction of isostearyl glyceryl ether with intercellular lipids in the skin has been studied to understand its potential to enhance the penetration of hydrophilic drugs. vulcanchem.com
The table below summarizes various in silico tools and their applications in the design of formulations containing this compound.
| Computational Tool/Method | Application in Formulation Design | Expected Insights for this compound |
| Molecular Dynamics (MD) Simulation | Elucidating molecular interactions, predicting self-assembly, studying membrane penetration. | Understanding how its branched structure affects emulsion stability, gel networks, and interaction with skin lipids. |
| Computational Fluid Dynamics (CFD) | Predicting macroscopic flow behavior and viscosity of the final product. | Modeling the texture and spreadability of creams and lotions containing this compound. |
| Machine Learning (e.g., Random Forest) | Predicting formulation properties (e.g., stability, droplet size) based on composition. | Accelerating the screening of optimal concentrations of this compound and other excipients. |
| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physicochemical properties. | Predicting properties like solubility and partitioning behavior of this compound in different solvent systems. |
By integrating these computational approaches, formulators can move towards a more predictive and knowledge-based strategy for developing products with this compound, ensuring optimal performance and desired sensory characteristics.
Environmental Footprint and Green Chemistry Aspects of Isostearyl Alcohol Production and Use
Biodegradation Pathways and Environmental Persistence Studies
The environmental persistence of isostearyl alcohol is largely determined by its susceptibility to microbial degradation. As a fatty alcohol, its structure allows for recognized pathways of biological breakdown.
This compound is considered to be readily biodegradable. smolecule.comeuropa.eu Studies on analogous long-chain alcohols suggest that they are effectively broken down in the environment. For instance, under anaerobic conditions, the related cetyl alcohol has been shown to achieve 90% degradation within 28 days. epa.gov The process of biodegradation for fatty alcohols typically begins with the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid. This resulting fatty acid can then be metabolized by microorganisms through processes like beta-oxidation.
The classification of a substance as "readily biodegradable" is often determined by standardized tests, such as the OECD 301 series, which measure the conversion of the organic carbon in the test substance to carbon dioxide over a 28-day period. umweltbundesamt.deavebe.com A substance that passes these tests is expected to undergo rapid and ultimate degradation in various environmental compartments, including wastewater treatment plants. europa.eu Given its classification, this compound is not suspected to be persistent in the environment.
Several physicochemical properties and environmental conditions influence the fate and transport of this compound in the environment.
Water Solubility: this compound has very low water solubility. syskem.deoecd.org This property means that when released into aquatic environments, it is more likely to associate with solid materials rather than remaining dissolved in the water column.
Adsorption: Due to its low solubility and hydrophobic nature, this compound is expected to adsorb to suspended solids and sediment in water. atamanchemicals.com This partitioning behavior can reduce its bioavailability to some aquatic organisms but also means it can accumulate in sludge during wastewater treatment. industrialchemicals.gov.au
Hydrolysis: The this compound molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, so this is not considered a significant degradation pathway. atamanchemicals.com
Molecular Structure: As a branched-chain alcohol, its structure differs from linear alcohols like stearyl alcohol. smolecule.com This branching can sometimes influence the rate and pathway of biodegradation, although this compound is still considered readily biodegradable.
Assessing Readily Biodegradable Characteristics
Ecotoxicological Profiling in Aquatic and Terrestrial Systems
The ecotoxicity of this compound has been evaluated to understand its potential impact on environmental organisms.
Studies suggest that this compound exhibits low acute toxicity to aquatic organisms. smolecule.com For example, research on the toxicity to red swamp crawfish determined a Lethal Concentration 50 (LC50) of greater than 10,000 parts per million (ppm), indicating a very low level of toxicity to this invertebrate.
However, it is important to note that according to classifications provided by companies in REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registrations, this compound is classified as "harmful to aquatic life with long lasting effects" (H412). syskem.deeuropa.eu This classification typically relates to chronic toxicity, suggesting that long-term exposure may pose a risk to aquatic ecosystems, even if acute toxicity is low. The low water solubility can make high-concentration acute testing challenging. oecd.org For long-chain alcohols in general, toxicity tends to decrease as the carbon chain length increases.
Ecotoxicity Data for this compound and Analogues
| Test Organism | Endpoint | Result | Reference |
|---|---|---|---|
| Crawfish | LC50 | >10,000 ppm |
This compound is considered to have a low potential for bioaccumulation. europa.eu Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment.
Although this compound has a high octanol-water partition coefficient (log Pow), which can sometimes indicate a potential to bioaccumulate, its rapid metabolism and excretion in organisms prevent significant buildup. europa.eu Enzymatic processes within organisms can break down this compound, similar to other fatty alcohols. europa.eu
Bioaccumulation Data for this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Bioaccumulation Potential | Low | Expert Judgment/Weight of Evidence | europa.eu |
Low Toxicity to Aquatic Organisms
Sustainable Production Strategies for Long-Chain Alcohols
The chemical industry is increasingly focusing on green chemistry principles and sustainable production methods, and the manufacturing of long-chain alcohols like this compound is part of this trend. reanin.commarketresearchfuture.com
Traditionally, fatty alcohols were produced via the catalytic hydrogenation of fatty acids derived from petrochemical or natural sources. Modern strategies emphasize the use of renewable feedstocks and more efficient catalytic processes.
Green Chemistry Processes: The Guerbet reaction is a key process in green chemistry for producing branched, long-chain alcohols from smaller, bio-based alcohols like bioethanol. atamanchemicals.com This reaction involves a self-condensation of alcohols at high temperatures, offering a pathway to valuable products from renewable sources.
Biocatalysis and Fermentation: Advances in biotechnology are enabling the production of long-chain alcohols through microbial fermentation. [25 from initial search] Engineered yeasts and bacteria can be used to convert sugars or other biomass-derived feedstocks directly into specific fatty alcohols. While still an area of active research, this approach holds promise for highly sustainable and controlled production in the future.
These innovations in production are driven by both regulatory pressures and consumer demand for sustainable and eco-friendly ingredients in personal care, cosmetics, and other sectors. marketresearchfuture.comdrugpatentwatch.com
Utilization of Renewable and Non-Petrochemical Sources
The primary route to producing this compound aligns with green chemistry principles by utilizing renewable feedstocks. Unlike many chemicals traditionally derived from finite fossil fuels, this compound is predominantly sourced from natural fats and oils. technoilogy.ittechnoilogy.it This bio-based origin is a significant factor in its growing appeal, particularly in the personal care and cosmetics industries, which are responding to consumer demand for sustainable and plant-derived ingredients. technoilogy.it
The synthesis begins with fatty acids obtained from various renewable sources. These include:
Vegetable Oils: Palm oil, soybean oil, coconut oil, and rapeseed oil are common starting materials. technoilogy.itindianchemicalnews.comresearchgate.net
Animal Fats: Tallow is another viable, though less common, feedstock. technoilogy.it
The process typically involves the hydrolysis or saponification of these fats and oils to yield a mixture of fatty acids. technoilogy.it For this compound, oleic acid is a key precursor. Through a reaction using natural mineral catalysts, oleic acid is converted into isostearic acid, a branched-chain C18 fatty acid. atamanchemicals.com This isostearic acid is then hydrogenated to produce this compound. This reliance on renewable, agricultural feedstocks represents a significant move away from petrochemical-based production pathways, such as the Ziegler or oxo processes, which synthesize alcohols from ethylene (B1197577). palm-chemicals.comcir-safety.org
| Feedstock Type | Examples | Production Pathway | Key Advantages |
| Renewable | Vegetable Oils (Palm, Coconut, Soybean), Animal Fats (Tallow) | Hydrolysis/Esterification → Fatty Acid (e.g., Oleic Acid) → Isomerization to Isostearic Acid → Hydrogenation to this compound. researchgate.netatamanchemicals.com | Bio-based, renewable, biodegradable, supports agricultural economies. indianchemicalnews.compalm-chemicals.com |
| Petrochemical | Ethylene (from Crude Oil/Natural Gas) | Oligomerization (Ziegler process) or Hydroformylation (Oxo process). cir-safety.org | Historically established, high purity. |
The trend towards bio-based chemicals is driven by their improved environmental profile, including biodegradability and derivation from sustainable resources, which helps reduce dependency on fossil fuels. technoilogy.itpalm-chemicals.com
Waste Valorization and Circular Economy Principles
The production of this compound is embedded within the broader oleochemical industry, which increasingly operates on circular economy principles. europa.eu This involves minimizing waste and maximizing the use of all material streams.
A key principle is the valorization of by-products. In the synthesis of isostearic acid from oleic acid, a significant co-product is dimer acid (or dimerized fatty acids). atamanchemicals.com Rather than being treated as waste, this dimer acid is a valuable chemical intermediate in its own right, used in the production of polyamides, corrosion inhibitors, and specialty lubricants. This co-production model enhances the economic and environmental viability of the entire process.
Furthermore, the oleochemical industry contributes to a circular bioeconomy by utilizing feedstocks that are by-products of other major industries. europa.eu A prime example is tall oil, a resinous liquid obtained as a by-product of the Kraft process for paper pulp production from pinewood. acs.org Tall oil is a significant source of fatty acids for chemical production, including isostearic acid, thereby valorizing a stream that would otherwise have lower-value uses. acs.org Similarly, waste cooking oils and animal fats from the food industry can be repurposed as feedstocks for producing oleochemicals like fatty acids and their derivatives. core.ac.uk
The integration of oleochemical production into "biorefineries" is a core concept of the circular economy. europa.eu In a biorefinery, biomass is converted into a spectrum of value-added products, including chemicals, materials, and energy, ensuring that every component of the raw material is utilized effectively.
Green Catalysis and Energy-Efficient Processes
The chemical transformations involved in producing this compound, particularly the final hydrogenation step, are a key focus for green chemistry innovation. The goal is to develop more efficient, safer, and environmentally benign catalytic systems.
The conversion of isostearic acid (or its esters) to this compound is a catalytic hydrogenation reaction. researchgate.net
Traditional Catalysts: For decades, copper chromite (CuO/CuCr₂O₄) has been the industry standard for this type of reaction. mdpi.comresearchgate.net While effective, these catalysts operate under harsh conditions of high temperature (200–300°C) and pressure (10–30 MPa or 1450-4350 psi) and pose significant environmental and health risks due to the toxicity of chromium compounds. researchgate.netmdpi.com
Green Catalytic Alternatives: Recognizing the drawbacks of chromium, significant research has focused on developing safer and more sustainable "Cr-free" catalysts. mdpi.com These efforts aim to improve energy efficiency by enabling reactions under milder conditions and to eliminate toxic materials.
Copper-Based Catalysts: Modern copper-based catalysts, such as Cu-Zn, CuO/ZnO/Al₂O₃, and Cu-Fe systems, have been developed as chromium-free alternatives. mdpi.comosti.gov The synergy between different metals in these catalysts is key to their activity in hydrogenating esters to alcohols. osti.gov
Precious Metal Catalysts: Noble metals like Ruthenium (Ru), Platinum (Pt), and Iridium (Ir) on various supports (e.g., TiO₂, Nb₂O₅) show high activity and selectivity for fatty acid hydrogenation, often under milder conditions than traditional systems. mdpi.commdpi.com
Zeolite Catalysts: In the preceding step—the isomerization of oleic acid to isostearic acid—the use of zeolite catalysts like ferrierite represents a green improvement over older clay-based catalysts. Zeolites are highly selective and, crucially, can be recycled and reused, which minimizes solid waste generation. acs.orgtaylorfrancis.com
Emerging Biocatalysis: Looking forward, the use of enzymes and engineered microbes represents a frontier in green chemical production. frontiersin.orgunibocconi.it Biocatalytic routes, using enzymes such as fatty acyl-CoA reductases (FAR) or carboxylic acid reductases (CAR), offer the potential for highly specific conversions under ambient temperature and pressure, which would dramatically reduce the energy intensity and environmental footprint of fatty alcohol synthesis. frontiersin.orgacs.org
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Copper Chromite | High Temp (200-300°C), High Pressure (10-30 MPa). researchgate.netmdpi.com | Established, effective. | High energy consumption, toxicity of chromium. mdpi.com |
| Cr-Free Copper | Milder than CuCr. | Environmentally benign (Cr-free), good selectivity. mdpi.comosti.gov | Can be sensitive to impurities. |
| Precious Metals (Ru, Ir) | Can operate at lower temperatures and pressures. mdpi.com | High activity and selectivity, milder conditions. | High cost of noble metals. |
| Zeolites (Isomerization) | N/A (Used in precursor step) | Recyclable, high selectivity, reduces waste compared to clay. acs.orgtaylorfrancis.com | N/A |
| Biocatalysts (Enzymes) | Ambient temperature and pressure. | Highly specific, very low energy use, fully biodegradable. frontiersin.orgacs.org | Currently in development, may have lower throughput than chemical catalysis. |
Life Cycle Assessment Considerations for this compound
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product across its entire life cycle, from raw material extraction ("cradle") to disposal ("grave"). researchgate.net For this compound and other fatty alcohols, LCAs provide crucial data for comparing the environmental performance of different production routes (e.g., bio-based vs. petrochemical) and identifying environmental "hotspots." The functional unit for comparison in these studies is typically 1 kg of fatty alcohol. lifecyclecenter.se
Key findings from LCAs of fatty alcohols include:
Feedstock and Land Use are Critical: For bio-based fatty alcohols, the agricultural phase often dominates the environmental impact profile. researchgate.netlifecyclecenter.se Factors such as land-use change (e.g., deforestation for palm plantations), fertilizer use, and water consumption can lead to a significant carbon footprint. researchgate.netresearchgate.net One LCA study estimated the life-cycle greenhouse gas (GHG) emission for 1 kg of palm kernel oil-derived fatty alcohol to be 5.27 kg CO₂ equivalent, largely due to land-use change. In contrast, the same study estimated the GHG emissions for petrochemical-derived fatty alcohol to be 2.97 kg CO₂ equivalent. researchgate.net
Renewable is Not Always Better: A comparative LCA found that petrochemical-derived fatty alcohol performed better than its palm kernel oil-derived counterpart in 12 out of 18 environmental impact categories evaluated. researchgate.net This highlights that the "bio-based" label does not automatically guarantee a lower environmental impact across all metrics and underscores the importance of sustainable agricultural practices and sourcing.
By-Product Valorization Improves Profile: Sourcing fatty acids from industrial by-products can significantly improve the environmental profile. An LCA comparing isostearic acid from virgin soybean oil versus tall oil (a by-product from paper pulping) demonstrated the environmental benefits of the latter route. acs.org
| LCA Comparison | Key Finding | Environmental Hotspot(s) | Reference |
| Palm Kernel Oil-FA vs. Petrochemical-FA | Petrochemical route had lower impact in 12/18 categories. GHG emissions: 5.27 kg CO₂e (PKO) vs. 2.97 kg CO₂e (Petro). | Land-use change for palm plantations. | researchgate.net |
| Isostearic Acid from Soybean Oil vs. Tall Oil | Tall oil (by-product) route is environmentally preferable. | Agricultural inputs for soybean farming. | acs.org |
| APG Surfactant in Cosmetics | Fatty alcohol raw material accounted for >80% of the APG's environmental impact. | Fatty alcohol production. | researchgate.net |
| C10 Natural Alcohol vs. Synthetic Alcohol | Biogenic alcohol showed higher environmental impact and damage cost than synthetic. | Agricultural stage (land use, fertilizer). | lifecyclecenter.se |
These assessments demonstrate that while shifting to renewable feedstocks is a positive step, a holistic view that includes sustainable sourcing, energy-efficient processing, and by-product valorization is essential to minimizing the true environmental footprint of this compound.
Interactions of Isostearyl Alcohol in Biological and Pharmaceutical Systems
Mechanistic Investigations of Interactions with Biological Membranes and Lipids
Isostearyl alcohol, a branched-chain fatty alcohol, demonstrates unique interfacial properties that are fundamental to its functions in various systems. Its molecular structure, specifically the presence of branching, distinguishes its behavior from that of linear fatty alcohols like stearyl alcohol.
The formation of a film by this compound on a surface, such as the air-water interface or the skin, is a primary aspect of its functionality. Unlike straight-chain alcohols that can pack tightly into crystalline structures, the branched nature of this compound introduces steric hindrance. This results in the formation of a less ordered, more fluid monomolecular film. smolecule.combiodiversitylibrary.org This fluidity is advantageous as it allows the film to spread more readily and re-form easily after being disturbed. biodiversitylibrary.org
The mechanism involves the orientation of this compound molecules at the interface, with their hydrophilic alcohol heads interacting with the aqueous phase and the hydrophobic hydrocarbon tails directed away. This arrangement creates a surface film that can modify the properties of the interface. smolecule.com The film-forming ability is crucial for its role as an emollient and its applications in creating stable product formulations. terchemicals.com Research on monomolecular organic surface films has shown that these layers can reduce aqueous surface tension and are self-healing after disturbances, which is a valuable property in both biological and industrial applications. biodiversitylibrary.org
Table 1: Comparison of Film Properties
| Feature | This compound | Stearyl Alcohol |
|---|---|---|
| Molecular Structure | Branched Chain smolecule.com | Straight Chain consolidated-chemical.com |
| Film Type | Liquid, fluid, less ordered biodiversitylibrary.org | Solid, crystalline, ordered |
| Packing Density | Lower | Higher |
| Spreading | Rapid and easy atamanchemicals.com | Slower |
| Flexibility | High, self-healing biodiversitylibrary.org | Rigid, less flexible |
This compound is widely recognized for its emollient properties, which contribute to skin hydration by enhancing moisture retention. smolecule.comreanin.comatamankimya.com It achieves this by forming a thin, non-greasy film on the skin's surface. smolecule.com This film acts as a barrier, reducing the rate of transepidermal water loss (TEWL) and helping to maintain the skin's natural moisture levels. atamankimya.com
The branched structure of this compound is key to this function. It allows the compound to integrate with the skin's lipid bilayers, reinforcing the natural barrier without being overly occlusive. atamankimya.com This synergistic action helps to soften and smooth the skin. atamankimya.compaulaschoice-eu.com The film formed is considered breathable, balancing moisture retention with the skin's natural physiological processes.
Film Formation Mechanisms on Surfaces
Role in Drug Delivery Systems and Pharmaceutical Excipients
In the pharmaceutical industry, this compound is a versatile excipient used to improve the efficacy and stability of drug formulations. reanin.commarketresearchfuture.comontosight.ai Its chemical properties make it suitable for a range of applications, from topical creams to transdermal delivery systems. consolidated-chemical.comreanin.comgoogle.com
A significant challenge in pharmaceutical formulation is the delivery of active pharmaceutical ingredients (APIs) that have poor water solubility. This compound, being a lipophilic solvent, is effective at dissolving these types of drugs, thereby enhancing their solubility within a formulation. reanin.compaulaschoice-eu.commarketresearchfuture.comontosight.ai This improved solubility can lead to better bioavailability of the API. marketresearchfuture.comontosight.ai
Furthermore, this compound contributes to the stability of formulations. It can act as a co-emulsifier, preventing the separation of oil and water phases in creams and lotions. reanin.com Its stable chemical composition, which is not prone to rancidity, also helps to maintain the integrity of the product over time. paulaschoice-eu.com This stability is crucial for ensuring the consistent performance and shelf-life of pharmaceutical products. ontosight.aiontosight.ai
This compound can be incorporated into gel systems to control the release of drugs. In hydroethanolic gels, for example, the addition of this compound can modify the release profile of an active ingredient. researchgate.netnih.gov
Research has demonstrated that by partially replacing a more polar solvent like ethanol (B145695) with the more lipophilic this compound, the release rate of a drug can be slowed down. researchgate.netnih.gov For instance, in a study using lidocaine, replacing 30% of the ethanol with this compound resulted in a slower, more sustained release of the drug. researchgate.netnih.gov This is because the lipophilic drug has a greater affinity for the this compound within the gel matrix, which retards its diffusion out of the system. This modulation of release kinetics is a valuable tool for designing controlled-release drug delivery systems. consolidated-chemical.comacs.org The mesh size of the gel's fiber network, which can be influenced by the solvent system, is a critical factor in controlling drug release. acs.org
Table 2: Effect of this compound on Lidocaine Release from a Hydroethanolic Gel
| Formulation | Release Characteristic | Mechanism |
|---|---|---|
| Ethanol-based | Burst (Fickian) release nih.gov | Rapid diffusion |
| Ethanol + this compound | Slower, extended release (non-Fickian) researchgate.netnih.gov | Increased drug retention in the lipophilic gel matrix researchgate.netresearchgate.net |
The lipophilicity of a vehicle can significantly influence the transport of a drug across biological membranes, such as the skin. pg.edu.pl this compound's lipophilic nature plays a crucial role in its function as a component in transdermal drug delivery systems. researchgate.netnih.gov
Modulation of Drug Release Kinetics from Gel Systems
Biocompatibility and Material Design for Biomedical Applications
This compound, a long-chain branched fatty alcohol, is increasingly recognized for its favorable properties in the design of materials for biomedical applications. Its biocompatibility is a cornerstone of its utility, allowing for its incorporation into various systems that come into contact with biological tissues without eliciting significant adverse reactions. acs.orgcir-safety.org The term "biocompatible" signifies that a material does not cause a clinically relevant local tissue irritation or necrosis that would necessitate the removal of a device before its intended therapeutic course is complete. This characteristic is critical for materials used in drug delivery and other biomedical fields. fda.govvonco.com
The utility of this compound in biomedical material design stems from its physicochemical properties, such as its role as an effective solubilizer, emulsifier, and lipid matrix component. nih.gov These functions are crucial for developing innovative drug delivery systems that aim to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). nih.gov Research into biocompatible materials often focuses on components that are either naturally present in the body or can be metabolized without producing toxic byproducts. nelsonlabs.com Fatty alcohols like this compound fit well within this paradigm.
Role in Organogel-Based Drug Delivery Systems
A significant area of application for this compound is in the formulation of organogels for drug delivery. researchgate.net Organogels are semi-solid systems where an organic liquid phase, such as this compound, is immobilized by a three-dimensional network of self-assembling molecules known as organogelators. psu.edu The use of a biocompatible solvent is paramount to minimizing the risk of toxicity, making this compound a preferred choice. acs.orgnih.gov
Research has demonstrated the use of this compound as a biocompatible solvent in organogels developed for the transdermal delivery of various drugs. For instance, small molecule gelling agents (SMGAs) like N-lauroyl-L-glutamic acid di-n-butylamide have been used to gel this compound, creating systems for the skin permeation of drugs like haloperidol. researchgate.net In such systems, this compound forms the continuous phase that encapsulates the drug. Studies have shown that the permeation of drugs from these this compound-based gels can be efficient, reaching a pseudo-steady state rapidly. researchgate.net The architecture of the gel's fiber network, which can be controlled by factors like supersaturation, determines the material's macroscopic properties and the drug release profile. acs.org
Function in Lipid-Based Nanocarriers
This compound also serves as a key component in the design of lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanosystems are lauded for their biocompatibility, biodegradability, and ability to improve the delivery of both lipophilic and hydrophilic drugs. tuvsud.com SLNs are formulated using solid lipids, and fatty alcohols like stearyl alcohol (a close structural relative of this compound) are commonly used. ingentaconnect.comfarmaciajournal.com
In these formulations, this compound can function as part of the solid lipid matrix that encapsulates the drug. The choice of lipid is critical as it influences drug loading capacity, release characteristics, and the physical stability of the nanoparticles. ingentaconnect.comresearchgate.net The lipid nature of these carriers makes them well-tolerated by the body and capable of enhancing the permeation of drugs through biological barriers like the skin. tuvsud.com For example, SLNs containing stearyl alcohol have been developed for the transdermal delivery of curcumin, demonstrating prolonged drug release and good skin compatibility. ajprd.com The biocompatibility of the lipid components is a key advantage, reducing the potential for irritation and toxicity. farmaciajournal.com
Application in Injectable Formulations
The application of this compound extends to more advanced biomedical systems like injectable implants and formulations. It has been identified as a component in suspensions and biocompatible biogels, where it can act as a suspending agent. googleapis.com Furthermore, research into liquid embolics—injectable materials used to block blood vessels for therapeutic purposes—has explored the use of isostearyl-2-cyanoacrylate, highlighting the potential for this compound derivatives in creating biocompatible implantable materials. researchgate.net In situ-forming implants, which transition from a liquid to a gel upon injection, have also been developed using biocompatible solvents, a category where this compound fits due to its safety profile. nih.govpsu.edu
The following table summarizes key research findings on the use of this compound in biomedical material design:
| Biomedical Material Type | Role of this compound | Specific Application | Key Research Finding | References |
| Organogel | Biocompatible Solvent | Transdermal delivery of haloperidol | Served as the continuous phase for a small molecule gelling agent (SMGA); the resulting gel was suitable for topical delivery and showed rapid pseudo-steady-state permeation. | researchgate.net |
| Organogel | Biocompatible Solvent | Engineering of supramolecular materials | The gel's fiber network structure and rheological properties could be finely tuned by controlling supersaturation, important for applications like controlled drug release. | acs.org |
| Organogel | Biocompatible Solvent | Thermo-mechanical processing of soft materials | Used as a biocompatible solvent for an organogel of dibutyllauroyl glutamide, demonstrating that processing parameters could modify the gel's properties. | researchgate.net |
| Hydroethanolic Gel | Lipophilic Solvent Component | Topical delivery of lidocaine | Partial replacement of ethanol with this compound resulted in extended drug release and increased accumulation on membranes. | researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Lipid Matrix Component (related compound stearyl alcohol) | Transdermal delivery of Curcumin | Stearyl alcohol was used as the solid lipid core, forming stable nanoparticles with prolonged drug release and no skin irritation. | ajprd.com |
| Solid Lipid Nanoparticles (SLNs) | Lipid Matrix Component (related compound stearyl alcohol) | Intravenous controlled delivery of risperidone | An optimized formulation used stearyl alcohol as the lipid, creating stealth SLNs suitable for parenteral administration. | farmaciajournal.com |
| Injectable Implant (Liquid Embolic) | Component of Polymer (Derivative) | Vascular embolization | Isostearyl-2-cyanoacrylate was investigated as a component for liquid embolics, suggesting a role for isostearyl derivatives in biocompatible injectable materials. | researchgate.net |
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Isostearyl Alcohol Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development of this compound-based products. These technologies can accelerate innovation, optimize formulations, and predict material properties with greater accuracy and efficiency.
Future research in this area could focus on:
Predictive Formulation Development: AI algorithms, particularly deep learning and convolutional neural networks, can be trained on large datasets of cosmetic and pharmaceutical formulations to predict the performance of new formulations containing this compound. weareprovital.com This can significantly reduce the time and cost associated with trial-and-error formulation development. By analyzing vast combinations of ingredients, AI can identify optimal ratios and novel combinations that enhance product efficacy and sensory experience. kaggle.comohbev.com
Property Prediction: Machine learning models can be developed to predict the physicochemical properties of this compound derivatives and blends. By inputting molecular descriptors, these models could forecast properties such as viscosity, emolliency, and solubility, enabling the in silico design of new molecules with tailored functionalities.
Consumer Preference Analysis: AI can be utilized to analyze consumer reviews and social media data to understand preferences related to product texture, feel, and performance. mdpi.com This information can guide the development of new this compound-based products that are better aligned with consumer expectations. For instance, AI-powered facial coding analysis can translate subconscious facial expressions into emotional responses to a product's application. weareprovital.com
High-Throughput Screening: Robotic systems integrated with AI can automate the synthesis and testing of new this compound derivatives, dramatically increasing the pace of discovery for novel applications.
Advanced Functional Materials Development with this compound Components
The branched structure and long alkyl chain of this compound make it an attractive building block for the creation of novel functional materials with unique properties.
Key research directions include:
Biodegradable Polymers and Plastics: this compound can be explored as a monomer or a modifying agent in the synthesis of biodegradable polymers. uu.nl Its incorporation could enhance the flexibility, processability, and hydrophobicity of materials like polyesters and polycarbonates, making them suitable for applications in packaging and agriculture.
Advanced Lubricants and Greases: The excellent thermal and oxidative stability of this compound esters, such as those based on pentaerythritol (B129877) or neopentyl glycol, make them promising candidates for high-performance, biodegradable lubricants. uu.nl Future work could focus on optimizing their tribological properties for specific industrial applications.
Phase Change Materials (PCMs): Fatty alcohols are known to be effective phase change materials for thermal energy storage. Research into this compound and its derivatives could lead to the development of PCMs with tailored melting points and high latent heat storage capacities, suitable for applications in smart textiles, building materials, and electronics cooling. Myristyl alcohol, a related fatty alcohol, has already been used in fabricating temperature-regulated drug release systems based on phase-change materials. atamanchemicals.com
Functional Coatings: The film-forming properties of this compound and its esters can be leveraged to create protective and functional coatings. atamankimya.com For example, these coatings could provide water resistance, UV protection, or controlled release of active substances for various surfaces.
Detailed Mechanistic Studies on Supramolecular Self-Assembly
This compound can act as a solvent or a component in the formation of complex, self-assembled structures like organogels. acs.org A deeper understanding of the mechanisms driving this self-assembly is crucial for designing materials with precisely controlled properties.
Future research should focus on:
Gel Network Architecture: Investigating how the branched structure of this compound influences the packing and growth of gelator fibers. acs.org Techniques like small-angle X-ray scattering (SAXS) and cryogenic scanning electron microscopy (cryo-SEM) can provide insights into the nanoscale and microscale organization of these networks.
Rheological Engineering: A study has shown that by controlling the supersaturation of a gel system involving this compound, the mesh size of the fiber network can be finely tuned, thereby engineering the rheological properties of the gel. acs.org Further research can explore a wider range of conditions and gelators to precisely control the hardness, elasticity, and flow behavior of these materials for applications in drug delivery and cosmetics. acs.orgscielo.br
Thixotropic Behavior: Some this compound-based gels exhibit thixotropy, meaning they become less viscous under stress and then recover their structure over time. Mechanistic studies can elucidate the molecular interactions responsible for this behavior, which is highly desirable in applications like injectable drug delivery systems and personal care products that require easy spreading followed by film formation. researchgate.net
Molecular Modeling: Computational simulations can be employed to model the self-assembly process at the molecular level. This can help in understanding the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern the formation of these supramolecular structures and predict how modifications to the gelator or solvent will affect the final material properties. scielo.br
Enhanced Sustainable Production Technologies
While this compound is often derived from plant-based sources, enhancing the sustainability of its production is a key area for future research. marketresearchfuture.comreanin.com
Promising avenues include:
Biocatalytic Synthesis: The use of enzymes, such as lipases, for the synthesis of this compound and its esters offers a greener alternative to traditional chemical catalysis. google.com Biocatalysis typically proceeds under milder reaction conditions, reduces waste, and can offer higher selectivity. magtech.com.cn Research can focus on discovering and engineering more robust and efficient enzymes for these transformations.
Catalytic Hydrogenation from Renewable Feedstocks: Developing more efficient and selective catalysts for the hydrogenation of isostearic acid derived from renewable oils and fats is crucial. taylorandfrancis.comebi.ac.uk This includes exploring non-precious metal catalysts and processes that minimize energy consumption. The Shell Neodol®67 process, for example, uses a zeolite catalyst to produce lightly branched fatty alcohols structurally similar to this compound. uu.nl
Circular Economy Approaches: Investigating the use of waste biomass or byproducts from other industries as feedstocks for this compound production could significantly improve its environmental footprint.
Microwave-Assisted Synthesis: Exploring green chemistry techniques like microwave-assisted reactions could lead to faster and more energy-efficient synthesis of this compound derivatives, such as isostearyl glyceryl ether. smolecule.com
Exploration of Novel Biological and Catalytic Applications
The unique properties of this compound suggest its potential in a range of biological and catalytic applications beyond its current primary use in cosmetics.
Future research could explore:
Drug Delivery Systems: The biocompatibility and skin-penetrating properties of this compound and its derivatives make them excellent candidates for transdermal drug delivery systems. acs.orgsmolecule.com They can act as solubilizers and permeation enhancers for active pharmaceutical ingredients (APIs). marketresearchfuture.com For example, isostearyl isostearate, derived from this compound, works in synergy with the skin's lipid bilayers to reduce water loss. atamankimya.com
Adjuvants in Agrochemicals: Derivatives of this compound have been investigated as adjuvants to enhance the performance of lipophilic agrochemicals like herbicides and insecticides. google.com Further research could optimize these structures to improve bioavailability and reduce the environmental impact of agricultural treatments.
Catalysis: While this compound itself is not a catalyst, it can be used as a precursor to synthesize molecules with catalytic activity. For example, its derivatives could be used to create novel metal salt-based catalysts. uu.nl
Biocompatible Interfaces: The ability of this compound to form stable films and interact with biological membranes suggests its potential use in creating biocompatible coatings for medical devices or as a component in biosensors.
Q & A
Q. What are the key structural characteristics of isostearyl alcohol, and how do they influence its physicochemical behavior in formulations?
this compound (C₁₈H₃₇OH) is a branched-chain aliphatic alcohol with a molecular weight of 270.50. Its branching reduces crystallinity compared to linear alcohols, enhancing solubility in nonpolar solvents and improving emollient properties in cosmetic formulations. The branched structure also lowers melting points, facilitating incorporation into lipid matrices . Researchers should characterize branching patterns via gas chromatography (GC) or nuclear magnetic resonance (NMR) to correlate structure with functionality.
Q. What methodologies are recommended for synthesizing high-purity this compound in laboratory settings?
this compound is typically synthesized via hydrogenation of isostearic acid (a branched C₁₈ fatty acid) under high-pressure catalytic conditions (e.g., nickel or copper-chromite catalysts). The Oxo process, involving olefin hydroformylation, is an alternative for producing branched alcohols. Key steps include:
Q. How is the safety profile of this compound assessed in preclinical studies, and what are common experimental models?
Safety assessments follow OECD guidelines, including:
- Acute toxicity : Oral LD₅₀ tests in rodents (e.g., doses up to 5 g/kg).
- Skin irritation : Occlusive patch tests on rabbits (e.g., 24-hour exposure to 5–25% solutions). Mild erythema is commonly observed at higher concentrations .
- Sensitization : Guinea pig maximization tests (GPMT) with Freund’s Complete Adjuvant. No sensitization reported at ≤5% concentrations in propylene glycol .
Advanced Research Questions
Q. How can researchers resolve contradictions in irritation data across formulations containing this compound?
Discrepancies arise due to formulation synergies (e.g., presence of occlusive agents like petrolatum exacerbates irritation) or impurities (e.g., residual catalysts). Mitigation strategies include:
- Controlled variable testing : Compare irritation indices of this compound alone vs. in formulations.
- Impurity profiling : Use GC-MS to quantify trace aldehydes or ketones from incomplete hydrogenation.
- Meta-analysis : Pool data from studies with standardized protocols (e.g., Draize test modifications) .
Q. What advanced analytical methods are suitable for quantifying this compound purity and isomer distribution?
- GC with flame ionization detection (FID) : Use polar columns (e.g., DB-WAX) to separate branched isomers. Temperature programming (150°C to 250°C at 5°C/min) optimizes resolution .
- Mass spectrometry (MS) : Electron ionization (EI-MS) fragments isomers differently, enabling identification via unique fragmentation patterns.
- ¹³C-NMR : Assign branching positions by analyzing chemical shifts in the 20–30 ppm range (methylene groups near branches) .
Q. How does this compound interact with other lipid components in emulsified systems, and what experimental designs capture these interactions?
this compound stabilizes emulsions by forming liquid crystalline phases with surfactants (e.g., ethoxylated alcohols). To study interactions:
- Phase behavior analysis : Construct ternary phase diagrams (this compound/water/surfactant) using polarized light microscopy.
- Rheology : Measure viscosity changes under shear to assess network formation.
- DSC/TGA : Quantify melting point depression and thermal stability in blends .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
